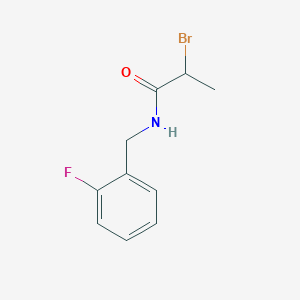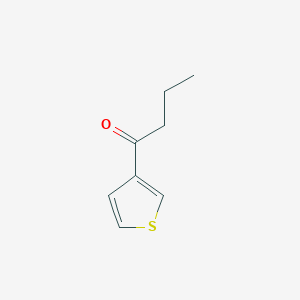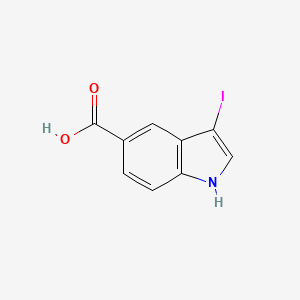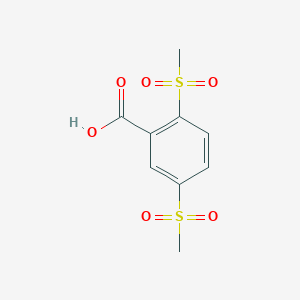![molecular formula C15H22N2O3S B2958271 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide CAS No. 899979-68-1](/img/structure/B2958271.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide is a useful research compound. Its molecular formula is C15H22N2O3S and its molecular weight is 310.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant and Neuroprotective Effects
Research has demonstrated that derivatives of the N-(substituted benzothiazol-2-yl)amide, similar in structure to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One study highlighted a specific compound within this series as having significant anticonvulsant properties, alongside promising neuroprotective effects, indicating a potential avenue for developing safer and more effective anticonvulsants with additional neuroprotective benefits (Hassan, Khan, & Amir, 2012).
Role in Parkinson's Disease Treatment
Another study explored the dual targeting of adenosine A(2A) receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones, closely related to the compound of interest. This dual-target approach is considered attractive for treating neurodegenerative diseases, particularly Parkinson's disease. The research identified compounds that showed potent inhibition of monoamine oxidase B and high affinity for A2A adenosine receptors, making them promising candidates for further development in Parkinson's disease therapy (Stössel et al., 2013).
Antimicrobial Properties
A series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, sharing a similar benzothiazine core with the compound , were synthesized and evaluated for their antimicrobial properties. The study found that these compounds exhibited moderate to significant antimicrobial activities, including anti-bacterial and anti-fungal effects. Compounds with greater lipophilicity, such as N-methyl analogues, demonstrated higher antibacterial activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Ahmad et al., 2011).
Chemical Chaperone for Cerebral Ischemia
Sodium 4-phenylbutyrate, a compound with a similar phenylbutanamide structure, has been studied for its neuroprotective effect on cerebral ischemic injury. It was found to act as a chemical chaperone, reducing the load of mutant or mislocated proteins retained in the endoplasmic reticulum. This action resulted in attenuation of infarction volume, hemispheric swelling, apoptosis, and improvement in neurological status in a mouse model of hypoxia-ischemia. The study suggests that compounds with similar structures could be explored for their potential use in treating cerebral ischemia through the inhibition of endoplasmic reticulum stress-mediated apoptosis and inflammation (Qi et al., 2004).
特性
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-15(18)16-13-5-7-14(8-6-13)17-9-3-4-10-21(17,19)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIGPBDTKPMWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2958193.png)




![5-benzyl-N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958203.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958207.png)
![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
